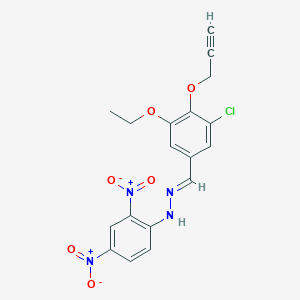![molecular formula C23H21N3O4S B298223 [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid](/img/structure/B298223.png)
[3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MTAA and has shown promising results in various scientific research studies.
Wirkmechanismus
MTAA exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial infections. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTAA has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, MTAA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTAA has been found to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTAA has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to possess antibacterial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
MTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. It is also stable under various conditions, making it easy to handle and store. However, one limitation of MTAA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of MTAA. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use as a drug delivery system for targeted cancer therapy. In addition, further studies are needed to explore its antibacterial properties and potential use as an antibacterial agent.
Conclusion:
In conclusion, MTAA is a synthetic compound that has shown promising results in various scientific research studies. It possesses anti-inflammatory, anti-cancer, and antibacterial properties and has potential therapeutic applications. Further studies are needed to optimize its therapeutic potential and explore its potential use as a drug delivery system and antibacterial agent.
Synthesemethoden
The synthesis of MTAA involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and 4-methoxybenzylidene-thiazolidine-2,4-dione in the presence of a base. The reaction mixture is then treated with acetic acid to obtain the final product. This method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
MTAA has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. MTAA has also been studied for its potential use as a drug delivery system due to its ability to target cancer cells selectively.
Eigenschaften
Produktname |
[3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid |
|---|---|
Molekularformel |
C23H21N3O4S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-[3-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(17-6-4-5-7-19(17)26(14)13-21(27)28)12-20-22(29)25(2)23(31-20)24-15-8-10-16(30-3)11-9-15/h4-12H,13H2,1-3H3,(H,27,28)/b20-12-,24-23? |
InChI-Schlüssel |
IYLJRXISUFRWQC-HTHTTXKWSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298141.png)
![N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B298143.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298145.png)
![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
